Atazanavir-d5 is a derivative of atazanavir, a protease inhibitor used in the treatment of HIV-1 infection. It is part of the antiretroviral therapy (ART) regimens and is known for its once-daily dosing and low capsule burden. Atazanavir has been shown to improve virological and immunological markers in patients with HIV-1 infection and is generally well-tolerated with less marked metabolic effects compared to other protease inhibitors467.
1. HIV Treatment and ResistanceAtazanavir is a key component of ART regimens for adult and pediatric patients with HIV-1 infection. It has similar efficacy to other protease inhibitors like lopinavir/ritonavir in treatment-naive and treatment-experienced patients. Notably, atazanavir does not confer cross-resistance to other protease inhibitors, which is beneficial in managing treatment-resistant HIV strains4679.
2. Cardiovascular EffectsAtazanavir has been associated with QT interval prolongation and torsades de pointes (TdP), likely due to its effect on hERG K+ channels2. However, it also has a protective effect against myocardial infarction-induced cardiac fibrosis in rats, suggesting potential benefits in cardiac health3.
3. Metabolic ProfileAtazanavir is associated with less alteration of lipid levels than other protease inhibitors, potentially reducing the need for lipid-lowering agents. It is also linked to elevations in unconjugated bilirubin levels, which are usually not dose-limiting467.
4. Drug Interactions and TransportAtazanavir is a potent blocker of ABC transporters like MDR1 P-gp, MRP1, and BCRP, but it is a poor substrate for these transporters, which may limit its role in therapy failure due to drug efflux5. Careful attention must be paid to drug interactions when administering atazanavir with concomitant medications7.
5. Bioavailability and Delivery SystemsTo enhance therapeutic efficiency and safety, atazanavir has been formulated into nanostructured lipid carriers (NLCs), which have shown to improve bioavailability and reduce the first-pass effect in vivo. This novel drug delivery system ensures a sustained release pattern and avoids acute liver toxicity8.
6. Treatment SimplificationSwitching from a stable, boosted or unboosted protease inhibitor treatment regimen to an atazanavir-based regimen has been shown to maintain virologic suppression, improve lipid parameters, and provide a comparable safety profile, making it a viable option for regimen simplification10.
Atazanavir inhibits the HIV-1 protease, an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins essential for viral replication. By inhibiting this enzyme, atazanavir prevents the maturation of the virus, leading to the production of non-infectious viral particles4. Additionally, atazanavir has been shown to affect P-glycoprotein (P-gp) transport and CYP3A metabolism in vitro, suggesting a potential for drug-drug interactions in vivo1. It also blocks hERG K+ channels, which may elucidate its arrhythmogenic mechanisms2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: